5-[(2,4-Dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[(2,4-Dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable dioxane derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid or sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(2,4-Dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid
- N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
Uniqueness
5-[(2,4-Dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts distinct chemical reactivity and potential applications. Its dimethoxyphenyl group also contributes to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C15H16O6 |
---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H16O6/c1-15(2)20-13(16)11(14(17)21-15)7-9-5-6-10(18-3)8-12(9)19-4/h5-8H,1-4H3 |
InChI Key |
NBNUULGFIFJPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1)C |
Origin of Product |
United States |
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